

# Head-to-Head Clinical Landscape: Difelikefalin vs. Gabapentin for Pruritus

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis for Researchers and Drug Development Professionals

While direct head-to-head clinical trials comparing the efficacy and safety of **Difelikefalin** and gabapentin for the treatment of pruritus are not yet available, a growing body of independent clinical data and network meta-analyses provide a basis for an objective comparison. This guide synthesizes the current evidence, focusing on quantitative outcomes, experimental methodologies, and mechanisms of action to inform research and development in the field of pruritus treatment.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from pivotal clinical trials and a network meta-analysis.

Table 1: Efficacy of **Difelikefalin** and Gabapentin in Uremic Pruritus



| Outcome Measure                                      | Difelikefalin (KALM-1 & KALM-2 Pooled Data)[1][2]  | Gabapentin (Network<br>Meta-analysis)[3][4][5]                                 |
|------------------------------------------------------|----------------------------------------------------|--------------------------------------------------------------------------------|
| Primary Efficacy Endpoint                            |                                                    |                                                                                |
| ≥3-point improvement in WI-<br>NRS at Week 12        | 51.1% of patients (vs. 35.2% for placebo, P<0.001) | Highest likelihood of being most effective for pruritus relief (SUCRA: 69.74%) |
| Secondary Efficacy Endpoints                         |                                                    |                                                                                |
| ≥4-point improvement in WI-<br>NRS at Week 12        | 38.7% of patients (vs. 23.4% for placebo, P<0.001) | Associated with significantly more drug responses (SUCRA: 58.99%)              |
| ≥15-point improvement in Skindex-10 at Week 12       | 55.5% of patients (vs. 40.5% for placebo, P<0.001) | -                                                                              |
| ≥5-point improvement in 5-D<br>Itch Scale at Week 12 | 52.1% of patients (vs. 42.3% for placebo, P=0.01)  | -                                                                              |
| Pruritus Score Reduction (VAS)                       | -                                                  | Mean score reduction to 1.2<br>+/- 1.8 (from 8.4 +/- 0.94,<br>P=0.0001)[6]     |

WI-NRS: Worst Itching Intensity Numerical Rating Scale; SUCRA: Surface Under the Cumulative Ranking Curve; VAS: Visual Analogue Scale. Data for gabapentin is from a network meta-analysis and a separate clinical trial, as direct comparative data is unavailable.

Table 2: Safety and Tolerability Profile



| Adverse Events                           | Difelikefalin (KALM-1 & KALM-2 Pooled Data)                                                    | Gabapentin (Network<br>Meta-analysis & Clinical<br>Trials)[3][4][5]   |
|------------------------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Common Adverse Events                    | Diarrhea, dizziness, nausea, somnolence, falls[7]                                              | Dizziness, somnolence, ataxia, fatigue[8]                             |
| Network Meta-analysis<br>Findings        | -                                                                                              | Higher likelihood of adverse events and dizziness (SUCRA: 40.01%)     |
| Discontinuation due to Adverse<br>Events | Low incidence, with dizziness<br>and constipation reported as<br>related to the study drug.[9] | No patients dropped out due to adverse effects in one key trial.  [6] |

## **Experimental Protocols**

#### Difelikefalin: KALM-1 and KALM-2 Phase 3 Trials

The pivotal evidence for **Difelikefalin** in pruritus comes from the pooled data of two large, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (NCT03422653) and KALM-2 (NCT03636269).[9][10]

- Study Design: Participants were randomized in a 1:1 ratio to receive either intravenous **Difelikefalin** (0.5 mcg/kg) or a placebo three times per week for 12 weeks, following each hemodialysis session.[1][2] This was followed by a 52-week open-label extension phase where all participants received **Difelikefalin**.[1][2]
- Participants: The studies enrolled adults with moderate-to-severe chronic kidney diseaseassociated pruritus (CKD-aP) who had been undergoing hemodialysis at least three times a week for a minimum of three months.[10]
- Inclusion Criteria: A key inclusion criterion was a weekly average 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score of ≥4 in KALM-1 and ≥5 in KALM-2 during a 7-day run-in period.[9]
- Primary Outcome: The primary efficacy endpoint was the proportion of patients achieving a
   ≥3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score



at week 12.[9]

Secondary Outcomes: Key secondary endpoints included the proportion of patients with a
≥4-point improvement in the WI-NRS score at week 12, and changes from baseline in the
Skindex-10 and 5-D Itch scales.[9]

## Gabapentin: Representative Clinical Trial for Uremic Pruritus

A notable double-blind, placebo-controlled, crossover study provides insight into the efficacy of gabapentin for uremic pruritus in hemodialysis patients.[6]

- Study Design: This was a randomized, double-blind, placebo-controlled, crossover trial.
   Patients were randomly assigned to receive either gabapentin or a placebo for 4 weeks,
   followed by a crossover to the other treatment for another 4 weeks after a washout period.[6]
- Participants: The trial enrolled 25 adult patients on hemodialysis with uremic pruritus.
- Intervention: Gabapentin or a placebo was administered three times a week at the end of each hemodialysis session.
- Primary Outcome: The primary outcome was the change in the severity of pruritus, which was recorded daily by the patients on a visual analogue scale (VAS).[6]

#### **Signaling Pathways and Mechanisms of Action**

The distinct mechanisms of action of **Difelikefalin** and gabapentin in mitigating pruritus are crucial for understanding their therapeutic effects.

#### Difelikefalin's Mechanism of Action

**Difelikefalin** is a selective agonist of the kappa-opioid receptor (KOR).[11] Its therapeutic effect in pruritus is believed to be mediated through the activation of peripheral KORs on sensory neurons and immune cells.[12][13] This activation is thought to modulate the transmission of itch signals and may also have anti-inflammatory effects.[11] A key feature of **Difelikefalin** is its peripheral action, as it does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other opioids.[7]





Click to download full resolution via product page

Caption: Difelikefalin's peripheral kappa-opioid receptor agonism.

#### **Gabapentin's Mechanism of Action**

The exact mechanism of gabapentin in pruritus is not fully understood but is thought to involve its binding to the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels in the central nervous system.[14] This action is believed to reduce the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), which are implicated in the signaling of itch.[15] This suggests a central modulatory effect on the perception of pruritus.



Click to download full resolution via product page

Caption: Gabapentin's modulation of voltage-gated calcium channels.

#### **Experimental Workflow Diagrams**



The following diagrams illustrate the typical workflow of the clinical trials discussed.

#### Difelikefalin (KALM-1 & KALM-2) Trial Workflow



Click to download full resolution via product page

Caption: Workflow of the KALM-1 and KALM-2 clinical trials.

## **Gabapentin Crossover Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of a typical gabapentin crossover clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials [frontiersin.org]
- 4. Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentin therapy for pruritus in haemodialysis patients: a randomized, placebo-controlled, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difelikefalin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Difelikefalin in Black/African American Hemodialysis Patients with Moderate-to-Severe Pruritus: Post hoc Analysis of KALM-1 and KALM-2 PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
- 11. What is the mechanism of Difelikefalin? [synapse.patsnap.com]
- 12. difelikefalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Difelikefalin in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdsjournal.com [cdsjournal.com]
- 15. Gabapentinoids for Pruritus in Older Adults: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Landscape: Difelikefalin vs. Gabapentin for Pruritus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670546#head-to-head-studies-of-difelikefalin-and-gabapentin-for-pruritus]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com